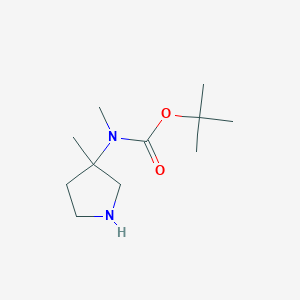

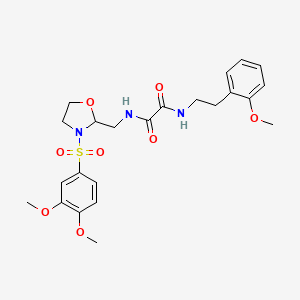

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

説明

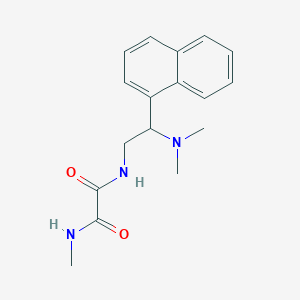

“tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate” is a chemical compound with the CAS Number: 927652-04-8 . It has a molecular weight of 200.28 and its IUPAC name is tert-butyl (S)- (3-methylpyrrolidin-3-yl)carbamate . The compound is stored in a refrigerator and is shipped at room temperature . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10/h11H,5-7H2,1-4H3,(H,12,13)/t10-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.科学的研究の応用

Synthesis and Structural Analysis

- "tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate" has been synthesized through a seven-step process starting from itaconic acid ester. This method is noted for its simplicity, cost-efficiency, and environmental friendliness (Geng Min, 2010).

Crystallographic Investigations

- The compound has been structurally characterized using single-crystal X-ray diffraction techniques to understand its molecular environments and interactions. Such studies are crucial for comprehending the nature of its hydrogen bonding and three-dimensional architecture (Das et al., 2016).

Chemical Reactions and Derivatives

- In various chemical reactions, including Diels-Alder reactions and lithiation processes, tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate serves as an intermediate or reactant. These reactions are pivotal in the synthesis of complex organic compounds and have broad applications in medicinal chemistry and material science (Padwa et al., 2003), (Ortiz et al., 1999).

Photoredox-Catalyzed Reactions

- The compound has also been used in photoredox-catalyzed amination reactions. Such reactions are significant for assembling a range of 3-aminochromones under mild conditions, which have diverse applications in chemical synthesis (Wang et al., 2022).

Safety and Hazards

作用機序

Target of Action

This compound is a building block in the synthesis of several novel organic compounds, which suggests it may have diverse targets depending on the specific derivative and its intended use.

Mode of Action

As a building block in the synthesis of various organic compounds, its mode of action would likely depend on the specific derivative and its interaction with its target.

Biochemical Pathways

As a building block for the synthesis of various organic compounds, it could potentially be involved in a wide range of biochemical pathways, depending on the specific derivative and its biological targets.

Result of Action

As a building block in the synthesis of various organic compounds, the results of its action would likely depend on the specific derivative and its interaction with its biological targets.

Action Environment

As a building block for the synthesis of various organic compounds, these factors would likely depend on the specific derivative and its intended use.

特性

IUPAC Name |

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13(5)11(4)6-7-12-8-11/h12H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHLLGDTKFCKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

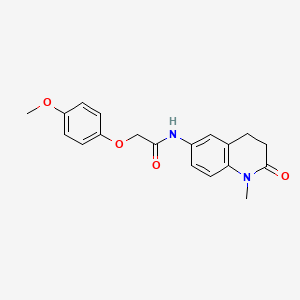

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2355023.png)

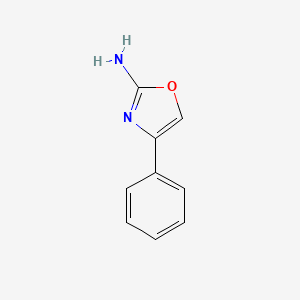

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2355028.png)

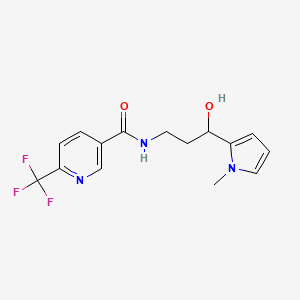

![6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2355032.png)

![2-[({10-Cyano-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-11-yl}methyl)sulfanyl]acetic acid](/img/structure/B2355035.png)

![N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2355042.png)